
1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide is an organic compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by the presence of two pyridinium rings attached to a urea backbone, with iodide ions as counterions. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide typically involves the reaction of 1-methylpyridin-4-amine with phosgene or a phosgene equivalent to form the corresponding isocyanate intermediate. This intermediate then reacts with another equivalent of 1-methylpyridin-4-amine to yield the desired urea derivative. The final step involves the addition of hydroiodic acid to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium rings to pyridine, altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Functionalized pyridinium compounds.
科学研究应用
1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
作用机制
The mechanism of action of 1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s pyridinium rings can interact with negatively charged sites on proteins and membranes, leading to alterations in their structure and function. This interaction can disrupt microbial cell membranes, leading to cell death, or modulate enzyme activity, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
1,3-Bis(4-methylpyridin-2-yl)urea: Similar structure but with different substitution patterns on the pyridine rings.
1,3-Bis(2-pyridyl)urea: Lacks the methyl groups, leading to different electronic and steric properties.
1,3-Bis(4-pyridyl)urea: Similar backbone but with unsubstituted pyridine rings.
Uniqueness
1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide stands out due to its unique combination of pyridinium rings and iodide counterions, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic interactions and ionic conductivity.
属性
CAS 编号 |
61369-03-7 |
|---|---|
分子式 |
C13H16I2N4O |
分子量 |
498.10 g/mol |
IUPAC 名称 |
1,3-bis(1-methylpyridin-1-ium-4-yl)urea;diiodide |
InChI |
InChI=1S/C13H14N4O.2HI/c1-16-7-3-11(4-8-16)14-13(18)15-12-5-9-17(2)10-6-12;;/h3-10H,1-2H3;2*1H |
InChI 键 |
ZJMOHQRAJRUJOC-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=CC=C(C=C1)NC(=O)NC2=CC=[N+](C=C2)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


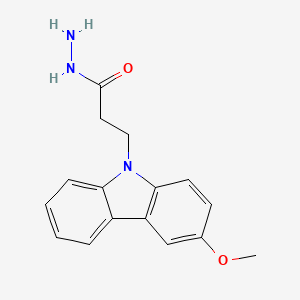
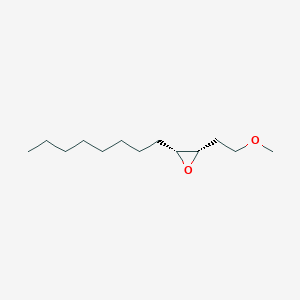
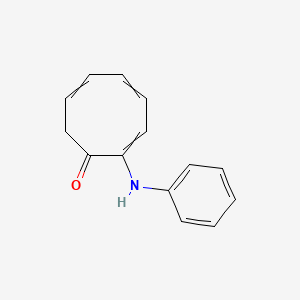
![1-(2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14592759.png)
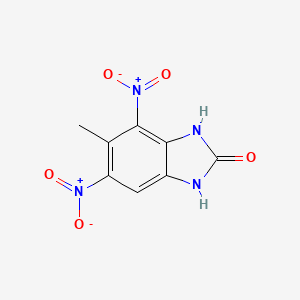
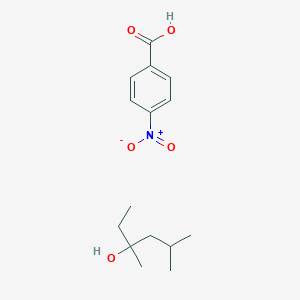

![(E)-1-([1,1'-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B14592787.png)

![1-{1-[2-(5-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14592809.png)
![2-[(E)-(Butylimino)methyl]benzaldehyde](/img/structure/B14592830.png)
![2-[(Butylsulfanyl)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14592832.png)
![(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic Acid](/img/structure/B14592840.png)
![4'-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14592851.png)
